molecular formula C20H22N4O10S B1236175 Cefuroxime axetil CAS No. 97232-96-7

Cefuroxime axetil

Número de catálogo B1236175
Número CAS: 97232-96-7
Peso molecular: 510.5 g/mol
Clave InChI: KEJCWVGMRLCZQQ-DJMWJSSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefuroxime axetil, sold under the brand name Ceftin among others, is a second-generation oral cephalosporin antibiotic. It is an acetoxyethyl ester prodrug of cefuroxime which is effective orally . The activity depends on in vivo hydrolysis and release of cefuroxime tablets .


Synthesis Analysis

Cefuroxime axetil is a semisynthetic, broad-spectrum cephalosporin antibiotic for oral administration . A study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .


Molecular Structure Analysis

The nanoparticles of cefuroxime axetil were characterized using scanning electron microscopy (SEM), Fourier transform infrared spectrophotometry (FTIR), powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and zeta potential analysis .


Chemical Reactions Analysis

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been executed and validated to quantify cefuroxime axetil in the presence of its degradation products .


Physical And Chemical Properties Analysis

Cefuroxime axetil has a molecular weight of 510.47 and is well absorbed . It is a significantly used drug in formulation .

Aplicaciones Científicas De Investigación

Nanosuspension Development for Oral Bioavailability

Cefuroxime Axetil (CA) has been formulated into a nanosuspension to improve its poor water solubility, which is a significant barrier to its therapeutic effectiveness . The study utilized an antisolvent precipitation method followed by ultrasonication, aiming to enhance the oral bioavailability of the drug. The optimized nanosuspension showed a 10.98-fold improvement in oral bioavailability, indicating a promising approach for increasing the efficacy of CA in clinical settings .

Self-Nanoemulsifying Drug Delivery System (SNEDDS)

A liquid self-nanoemulsifying drug delivery system has been developed for CA to overcome its incomplete oral bioavailability due to poor solubility and enzymatic conversion in the gut lumen . The optimized SNEDDS formulation demonstrated a droplet size of 18.50 ± 1.83 nm and an entrapment efficiency of 97.62 ± 1.06% , suggesting enhanced solubility and dissolution, which could lead to improved patient outcomes .

Antibacterial Activity

CA has been reviewed for its antibacterial activity, particularly in the treatment of upper and lower respiratory tract infections . It has shown similar efficacy to established antibacterial agents like amoxicillin/clavulanic acid and cefaclor, making it a valuable alternative in the management of these infections .

Management of Respiratory Tract Infections

In numerous trials, CA has been effective in treating upper and lower respiratory tract infections when administered orally at doses of 250 or 500 mg twice daily . Its efficacy was assessed by both clinical and bacteriological criteria, highlighting its role in the management of respiratory conditions .

Solid Lipid Nanoparticles for Enhanced Activity Against Biofilms

Research has focused on developing solid lipid nanoparticles of CA due to its enhanced inhibitory activity against biofilms produced by Staphylococcus aureus . These nanoparticles were prepared using a solvent emulsification/evaporation method, showcasing the potential for CA to be used in more targeted and effective antibacterial therapies .

Oral Bioavailability Enhancement

Studies have aimed at enhancing the oral bioavailability of CA by addressing its solubility and absorption challenges. By modifying the drug’s formulation, researchers seek to improve its therapeutic performance and patient adherence .

Mecanismo De Acción

Target of Action

Cefuroxime axetil, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefuroxime axetil works by binding to these PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that cefuroxime axetil interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by cefuroxime axetil is the synthesis of the bacterial cell wall. By inhibiting PBPs, cefuroxime axetil prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Cefuroxime axetil is an acetoxyethyl ester prodrug. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The axetil moiety is metabolized to acetaldehyde and acetic acid . The bioavailability of cefuroxime axetil increases from 37% to 52% when taken with food .

Result of Action

The action of cefuroxime axetil results in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes cefuroxime axetil effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of cefuroxime axetil can be influenced by environmental factors. For instance, the absorption of cefuroxime axetil is greater when taken after food, which can increase its bioavailability . Additionally, resistance to cefuroxime axetil can develop through various mechanisms, including the production of beta-lactamases, alteration of PBPs, decreased permeability, and the presence of bacterial efflux pumps . Therefore, the local susceptibility data should be consulted to ensure the appropriate use of this antibiotic .

Safety and Hazards

Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .

Direcciones Futuras

Cefuroxime axetil is a broad-spectrum antibacterial agent with a pharmacokinetic profile that permits convenient twice-daily administration. The drug is an effective and well-tolerated treatment in patients with various infections . The development of nanosuspension of cefuroxime axetil showed a significant improvement in the oral bioavailability of cefuroxime axetil .

Propiedades

IUPAC Name

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJCWVGMRLCZQQ-DJMWJSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242788
Record name Cefuroxime axetil, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white crystalline powder, White powder

CAS RN

97232-96-7, 64544-07-6
Record name Cefuroxime axetil, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuroxime axetil, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFUROXIME AXETIL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuroxime axetil
Reactant of Route 2
Reactant of Route 2
Cefuroxime axetil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cefuroxime axetil
Reactant of Route 4
Reactant of Route 4
Cefuroxime axetil
Reactant of Route 5
Cefuroxime axetil
Reactant of Route 6
Cefuroxime axetil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.